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Compound of Interest

Compound Name: Spiro[5.5]undecan-2-one

Cat. No.: B155468 Get Quote

In the landscape of modern medicinal chemistry and materials science, the pursuit of three-

dimensional molecular architecture is paramount. The spirocyclic scaffold, characterized by two

rings sharing a single common atom, offers a compelling departure from the "flatland" of

traditional aromatic compounds, providing a rigid yet complex three-dimensional framework.[1]

Among these, the spiro[5.5]undecane system represents a foundational and versatile

carbocyclic structure. This guide focuses on a key derivative, Spiro[5.5]undecan-2-one, a

molecule that serves as both a valuable synthetic building block and a subject of

stereochemical interest.[2]

This document provides an in-depth analysis of the chemical properties, synthesis, and

reactivity of Spiro[5.5]undecan-2-one. It is intended for researchers, scientists, and drug

development professionals who require a deep, mechanistic understanding of this compound

for application in complex molecular design and synthesis.

Molecular Structure and Conformational Dynamics
The defining feature of Spiro[5.5]undecan-2-one is its spirocyclic core, which joins two six-

membered rings. This unique junction imparts significant conformational constraints and

stereochemical complexity.

Core Structure
The molecule consists of a cyclohexanone ring fused at the C6 position to a cyclohexane ring

via a spiro-center. The ketone functional group at the C2 position is the primary site of chemical
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reactivity, influencing the electronic and steric properties of the entire molecule.[2]

Conformational Analysis
Unlike its conformationally rigid analog, 1,7-dioxaspiro[5.5]undecane, the carbocyclic

Spiro[5.5]undecan-2-one is conformationally mobile at room temperature.[3][4] The two

cyclohexane rings can exist in chair conformations, leading to a dynamic equilibrium between

different stereoisomers.

The study of related spiro systems via variable-temperature 13C NMR spectroscopy has been

a powerful tool for elucidating these dynamics.[3][4] For Spiro[5.5]undecan-2-one, the

interconversion of chair forms is rapid at ambient temperatures, resulting in averaged NMR

signals. At lower temperatures, this equilibrium would be expected to slow sufficiently to

potentially observe distinct conformers. The relative stability of these conformers is governed

by a complex interplay of steric interactions, particularly 1,3-diaxial interactions, which are

critical considerations in the design of stereoselective reactions.

Conformational Equilibrium

Conformer A
(Axial-like arrangement)

Conformer B
(Equatorial-like arrangement)

Ring Flip

Click to download full resolution via product page

Caption: Conformational equilibrium in Spiro[5.5]undecan-2-one.

Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The following data provides the

key identifiers and spectral fingerprints for Spiro[5.5]undecan-2-one.

Physicochemical Data
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Property Value Source

IUPAC Name Spiro[5.5]undecan-2-one [2]

CAS Number 1781-81-3 [2][5][6]

Molecular Formula C₁₁H₁₈O [2][5][6]

Molecular Weight 166.26 g/mol [2][5]

Canonical SMILES C1CCC2(CC1)CCCC(=O)C2 [2][5]

InChI Key
FEYUTRZPSFLEST-

UHFFFAOYSA-N
[2][5]

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation. The key features are

outlined below.
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Technique Key Features and Interpretation

¹H NMR

Complex aliphatic region (typically 1.0-2.5 ppm)

due to multiple overlapping methylene proton

signals. Protons alpha to the carbonyl (at C1

and C3) would appear as distinct multiplets,

shifted downfield relative to other ring protons.

¹³C NMR

A characteristic signal for the carbonyl carbon

(C2) is expected in the range of 200-215 ppm.

The spiro carbon (C6) would appear as a unique

quaternary signal. The remaining nine signals

for the methylene carbons would be observed in

the aliphatic region (typically 20-40 ppm).[7]

Infrared (IR)

A strong, sharp absorption band characteristic of

a ketone C=O stretch is expected around 1710-

1715 cm⁻¹. C-H stretching vibrations for sp³

hybridized carbons will be observed just below

3000 cm⁻¹.[8]

Mass Spec (MS)

The molecular ion peak (M⁺) would be observed

at m/z = 166. Fragmentation patterns would

likely involve cleavage of the cyclohexane rings,

leading to characteristic daughter ions.[9]

Predicted adducts include [M+H]⁺ at m/z 167.14

and [M+Na]⁺ at m/z 189.12.[10]

Synthesis of the Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane framework can be achieved through various

synthetic strategies. The choice of method is often dictated by the desired substitution pattern

and stereochemical outcome. Cationic π-cyclization represents a powerful and stereorational

approach.[11]

General Synthesis Workflow
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Precursor Synthesis
(e.g., Allylic Alcohol)

Cationic π-Cyclization
(e.g., Formic Acid)

Hydrolysis/Workup
(e.g., LiAlH4 for formate cleavage)

Purification
(Chromatography)

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.

Experimental Protocol: Synthesis via Cationic π-
Cyclization
This protocol is adapted from methodologies developed for forming spiro[5.5]undecane

systems, demonstrating a stereoselective approach.[11] The causality for using a strong acid

like formic acid is to protonate the alcohol, creating a good leaving group (water) and initiating

the formation of an allylic carbocation that is subsequently trapped by the cyclohexene π-

system.

Materials:

1-(But-3-en-1-yl)cyclohex-2-en-1-ol (Precursor)
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Anhydrous Formic Acid (98-100%)

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Diethyl Ether

Saturated Sodium Sulfate Solution

Anhydrous Magnesium Sulfate

Standard glassware for organic synthesis

Procedure:

Cyclization: To a solution of the allylic alcohol precursor (1.0 eq) in a round-bottom flask, add

anhydrous formic acid (10-20 eq) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC until the

starting material is consumed.

Carefully quench the reaction by pouring it over ice and neutralizing with a saturated sodium

bicarbonate solution.

Extract the aqueous layer three times with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure to yield the crude formate ester.

Formate Cleavage: Dissolve the crude formate ester in anhydrous diethyl ether and add it

dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C. Note:

This step reduces the intermediate formate ester to the corresponding alcohol,

spiro[5.5]undecan-2-ol. Oxidation would then be required to yield the target ketone.

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2

hours.
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Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH

solution, and then more water (Fieser workup).

Purification: Filter the resulting salts and concentrate the filtrate. Purify the crude alcohol

product by column chromatography on silica gel.

Oxidation: The resulting spiro[5.5]undecan-2-ol can be oxidized to the target

Spiro[5.5]undecan-2-one using standard methods such as Swern oxidation or Dess-Martin

periodinane.

Chemical Reactivity
The reactivity of Spiro[5.5]undecan-2-one is dominated by its ketone functional group. This

makes it a versatile intermediate for introducing further complexity.[2]

Key Reactions
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol,

spiro[5.5]undecan-2-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium

aluminum hydride (LiAlH₄).[2] The choice of reagent allows for control over reactivity; NaBH₄

is a milder, more selective reagent suitable for benchtop use.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various

nucleophiles, including Grignard reagents and organolithiums, to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a

carbon-carbon double bond, providing a route to functionalized alkenes.

Enolate Chemistry: Under basic conditions, the α-protons can be abstracted to form an

enolate, which can then participate in reactions such as aldol condensations or alkylations.

Reaction Diagram: Ketone Reduction
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Caption: Reduction of the ketone to a secondary alcohol.

Applications in Research and Development
While Spiro[5.5]undecan-2-one itself is primarily a building block, its rigid three-dimensional

core is of significant interest in drug discovery.[1][2]

Scaffold for Drug Discovery: The spiro[5.5]undecane framework is present in various

biologically active molecules. Derivatives have been investigated for a range of therapeutic

applications, including anticancer and anti-inflammatory agents.[2][12]

Enzyme Inhibition: Specific derivatives of the spiro[5.5]undecane skeleton have

demonstrated inhibitory activity against enzymes like HIV-1 integrase, a crucial target in

antiviral therapy.[2]

Probes for Stereochemistry: The well-defined, yet conformationally interesting, structure of

this molecule makes it an excellent model system for studying reaction mechanisms,

stereoselectivity, and the influence of ring strain in carbocyclic systems.[2]

Conclusion
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Spiro[5.5]undecan-2-one is more than a simple bicyclic ketone; it is a gateway to complex,

three-dimensional molecular architectures. Its unique conformational properties, coupled with

the versatile reactivity of the ketone group, make it a valuable tool for synthetic chemists. A

thorough understanding of its synthesis, characterization, and reactivity, as detailed in this

guide, is essential for leveraging its full potential in the design of novel therapeutics and

advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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